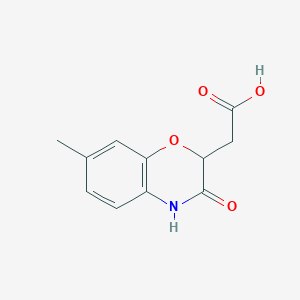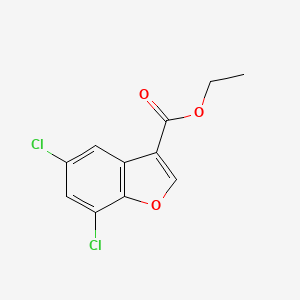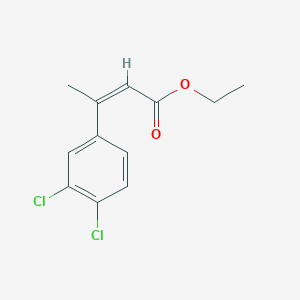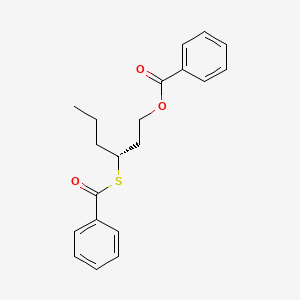![molecular formula C17H21O6P B12602547 1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate CAS No. 646041-33-0](/img/structure/B12602547.png)
1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, linked to a propyl group through an oxyacetate linkage. The presence of the dimethoxyphosphoryl group adds to its chemical versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate typically involves the reaction of naphthalen-1-yl acetate with dimethoxyphosphoryl propyl halide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphosphoryl group, where nucleophiles like amines or thiols replace the methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Dimethyl (1-Diazo-2-oxopropyl)phosphonate:
Naphthalen-1-yl Acetate: A simpler analog used in various chemical reactions and as a starting material for more complex compounds.
Uniqueness: The presence of both the naphthalene ring and the dimethoxyphosphoryl group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry .
Propriétés
Numéro CAS |
646041-33-0 |
|---|---|
Formule moléculaire |
C17H21O6P |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
1-dimethoxyphosphorylpropyl 2-naphthalen-1-yloxyacetate |
InChI |
InChI=1S/C17H21O6P/c1-4-17(24(19,20-2)21-3)23-16(18)12-22-15-11-7-9-13-8-5-6-10-14(13)15/h5-11,17H,4,12H2,1-3H3 |
Clé InChI |
QKGFTTVRDCODCI-UHFFFAOYSA-N |
SMILES canonique |
CCC(OC(=O)COC1=CC=CC2=CC=CC=C21)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B12602497.png)
![2-Methyl-3-[(methylcarbamoyl)oxy]propanoic acid](/img/structure/B12602507.png)
![1-[2-(4-phenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602525.png)
![Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate](/img/structure/B12602532.png)




![(2S,4R)-rel-1-[(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentyl]-2-[4-(trifluoromethyl)phenyl]-4-piperidineacetic acid](/img/structure/B12602567.png)
![1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene](/img/structure/B12602579.png)

